1H-Indazole-6,7-diamine

Synthetic Chemistry Medicinal Chemistry Fluorescent Probes

Procurement of the incorrect regioisomer (e.g., 5,6-diamine) leads to inactive compounds in kinase research. This 6,7-diamine is the non-negotiable intermediate for synthesizing diaminoheteroaryl-substituted indazoles, a specific class of Bub1 kinase inhibitors patented by Bayer. Its adjacent amino groups are essential for constructing polycyclic systems that target ATP-binding pockets in oncology and immunology programs. [Supply Note: Available for immediate R&D dispatch.]

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 39761-90-5
Cat. No. B13115597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-6,7-diamine
CAS39761-90-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)N)N
InChIInChI=1S/C7H8N4/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,8-9H2,(H,10,11)
InChIKeyZOKABZIOOBIMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6,7-diamine: Structural and Class Overview


1H-Indazole-6,7-diamine (CAS 39761-90-5) is a diamine-functionalized heterocyclic compound within the indazole family, with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . This compound features a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with two amino groups located at the 6- and 7- positions . It is primarily valued as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting oncology and immunology pathways .

Privileged heterocyclic intermediate for kinase inhibitor synthesis

Regiospecific 6,7-diamine pattern essential for target engagement

Supports IDO1, Bub1 and PKMYT1 pathway research programs

Why 1H-Indazole-6,7-diamine Cannot Be Substituted


Generic substitution of 1H-Indazole-6,7-diamine with its regioisomers, such as 1H-Indazole-5,6-diamine (CAS 7404-68-4) or 1H-Indazole-4,5-diamine (CAS 1322643-85-5), is scientifically invalid due to the fundamental impact of substitution patterns on electronic properties, reactivity, and biological target engagement . The position of the amino groups dictates the molecule's hydrogen-bonding network, metal-coordination ability, and the resulting geometry of derived polycyclic systems, which are critical for interacting with specific kinase ATP-binding pockets . For instance, the adjacent 6,7-diamine motif is a specific precursor for constructing fused heterocycles that are structurally distinct from those derived from the 5,6-diamine analog, which is instead known for forming fluorescent imidazole derivatives [1].

Regioisomer 6,7-diamine (this compound) 5,6-diamine may shift reactivity toward fluorescent probes instead of polycyclic kinase scaffolds
Electronic Adjacent amino groups enable metal coordination and specific H-bond networks 4,5-diamine isomer alters geometry and may not reproduce target binding
Patent 6,7-motif claimed in Bub1 kinase inhibitor patents 5,6-isomer absent from this chemical space; using it would fall outside patented scope

1H-Indazole-6,7-diamine: Differentiation Evidence


Reactivity: Fused Heterocycles vs. Fluorescent Probes

1H-Indazole-6,7-diamine differentiates from the 5,6-diamine regioisomer in its application as a synthetic intermediate. The 6,7-diamine is a privileged precursor for constructing polycyclic systems and complexes with metal ions relevant to kinase inhibitor development . In contrast, 1H-Indazole-5,6-diamine (CAS 7404-68-4) is characterized by its reaction with aldehydes to produce highly fluorescent imidazole derivatives, serving as a fluorometric labeling reagent [1]. This difference in functional utility is dictated by the regiospecific placement of the amino groups, which governs the resulting fused ring system geometry and photophysical properties .

Reactivity profile
Class-level
6,7-diamine enables polycyclic systems and metal complexes; 5,6-diamine forms fluorescent imidazoles
Functional divergence driven by amino group placement
5,6-isomer serves as fluorometric label, not kinase scaffold
Synthetic Chemistry Medicinal Chemistry Fluorescent Probes

Physicochemical Properties: 6,7- vs. 5,6-Diamine

The substitution pattern of diaminoindazoles affects their physicochemical properties, which is critical for compound selection. For 1H-Indazole-6,7-diamine, the calculated pKa (acid) is 15.05, LogD (pH 7.4) is -0.36, and polar surface area (PSA) is 80.72 Ų [1]. These properties differ from the 5,6-diamine isomer, which exhibits a melting point of 286 °C [2]. The 6,7-diamine motif also creates a unique hydrogen-bonding environment, making it a privileged scaffold for constructing polycyclic systems and complexes with metal ions .

Physicochemical properties
Cross-study comparable
Target: pKa (acid) 15.05, LogD (pH 7.4) -0.36, PSA 80.72 Ų; Comparator: mp 286 °C (5,6-isomer)
Ionization and permeability profile distinct from 5,6-diamine
Calculated values; direct experimental pKa/LogD for comparator unavailable
Medicinal Chemistry Physicochemical Properties Drug Design

IDO1 Inhibitory Activity of the Indazole Scaffold

The 1H-indazole scaffold, which is the core structure of 1H-Indazole-6,7-diamine, is a validated pharmacophore for indoleamine-2,3-dioxygenase 1 (IDO1) inhibition. A series of 1H-indazole derivatives were synthesized and evaluated for IDO1 inhibitory activity, with the most potent compound (2g) exhibiting an IC50 value of 5.3 μM [1]. Structure-activity relationship (SAR) studies identified that the 1H-indazole scaffold is necessary for IDO1 inhibition, and substituent groups at the 4- and 6-positions significantly affect inhibitory activity [2]. This contrasts with the 5,6-diamine isomer, which has documented use as a fluorescent labeling reagent rather than as a pharmacophore for IDO1 inhibition [3].

IDO1 inhibition
Class-level
Indazole derivative (2g) IC₅₀ = 5.3 μM
6-position substitution modulates IDO1 inhibitory activity
SAR indicates 5,6-isomer not associated with IDO1 target
Immuno-Oncology Enzyme Inhibition Medicinal Chemistry

Bub1 Kinase Inhibitor Patents: 6,7-Diamine Scaffold

The 6,7-diamine substitution pattern on an indazole scaffold is explicitly claimed as a key structural feature in patent literature for kinase inhibitors. Bayer Pharma's patent US 2017/0283396 A1 describes diaminoheteroaryl substituted indazole compounds as inhibitors of Bub1 kinase, with the diaminoheteroaryl motif directly attached to the indazole core [1]. This specific arrangement, which can be derived from 1H-Indazole-6,7-diamine, is essential for binding to the Bub1 kinase ATP pocket, a target implicated in mitotic checkpoint regulation for cancer therapy [2]. In contrast, other diamine regioisomers like 1H-Indazole-5,6-diamine are not claimed in this context but are instead utilized for fluorescent probe development [3].

Bub1 kinase patent
Head-to-head
6,7-diaminoheteroaryl indazoles claimed as Bub1 inhibitors; 5,6-isomer not claimed
Required motif for patent-defined chemical space
5,6-isomer limited to fluorescent labeling uses
Oncology Kinase Inhibition Drug Discovery

PKMYT1 Kinase Inhibitor Patents

The indazole scaffold, including derivatives of 1H-Indazole-6,7-diamine, is central to novel PKMYT1 kinase inhibitors patented by Hoffmann-La Roche. Patent WO 2024/179948 A1 describes a series of indazole compounds with demonstrated PKMYT1 kinase inhibition, with IC50 values reported in the nanomolar range for representative compounds [1]. The PKMYT1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for cancers with dysfunctional G1/S checkpoints [2]. This application specifically claims indazole compounds as PKMYT1 inhibitors, highlighting the scaffold's privileged role in this emerging therapeutic area [3].

PKMYT1 inhibition
Class-level
Indazole compounds in patent WO 2024/179948 A1 show PKMYT1 IC₅₀ in nM range
Supports PKMYT1 pathway inhibition research
Scaffold privileged for DDR kinase targets; 5,6-isomer not evaluated
Oncology Kinase Inhibition Drug Discovery

1H-Indazole-6,7-diamine: Application Scenarios


Synthesis of Bub1 Kinase Inhibitors

1H-Indazole-6,7-diamine is the requisite starting material for synthesizing diaminoheteroaryl substituted indazoles, a class of compounds patented by Bayer as Bub1 kinase inhibitors . The 6,7-diamine motif on the indazole core is specifically required for the synthesis of these inhibitors, which target the mitotic checkpoint for cancer therapy. Procurement of this specific isomer is non-negotiable, as the 5,6-diamine or 4,5-diamine analogs would lead to structurally distinct compounds outside the claimed chemical space and with unknown Bub1 kinase activity [1].

Polycyclic Systems & Metal Complexes for Kinase Inhibitors

The adjacent amino groups at the 6- and 7- positions of 1H-Indazole-6,7-diamine allow for versatile structural elaboration into polycyclic systems and complexes with metal ions . This chemical behavior is directly applicable to the synthesis of kinase inhibitors targeting ATP-binding pockets, as demonstrated by recent PKMYT1 inhibitor patents from Roche that feature the indazole scaffold [1]. Researchers in oncology drug discovery should procure this compound as a privileged intermediate for building focused libraries of potential kinase inhibitors, rather than using the 5,6-diamine isomer, which is more suited for fluorescent probe development [2].

IDO1 Inhibitor Development for Immuno-Oncology

The 1H-indazole scaffold is a validated pharmacophore for indoleamine-2,3-dioxygenase 1 (IDO1) inhibition, an important immune checkpoint target in oncology . SAR studies indicate that the 1H-indazole core is necessary for IDO1 inhibition, and substituents at the 6-position significantly affect potency . 1H-Indazole-6,7-diamine, with its 6-amino group, provides a direct starting point for exploring this chemical space. For programs targeting the kynurenine pathway, procuring the 6,7-diamine regioisomer is critical, as the 5,6-diamine isomer has no reported IDO1 activity and is instead known for forming fluorescent derivatives [1].

Application
Selection Property
Validation Focus
Bub1 kinase inhibitor synthesis research
6,7-diamine substitution pattern
Patent scope and target engagement assays
Polycyclic scaffold construction for kinase programs
Adjacent amino groups for ring fusion and metal chelation
ATP-binding pocket compatibility
IDO1 pathway inhibition studies
Indazole core with 6-amino substituent
SAR-driven potency optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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